N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine
Description
N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine is a synthetic organic compound characterized by a leucine amino acid residue conjugated to a substituted phenyl ring. The phenyl ring is functionalized with a nitro group (-NO₂) at the ortho position (C2) and a morpholine-4-sulfonyl group (-SO₂-morpholine) at the para position (C4).
Properties
Molecular Formula |
C16H23N3O7S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)pentanoic acid |
InChI |
InChI=1S/C16H23N3O7S/c1-11(2)9-14(16(20)21)17-13-4-3-12(10-15(13)19(22)23)27(24,25)18-5-7-26-8-6-18/h3-4,10-11,14,17H,5-9H2,1-2H3,(H,20,21) |
InChI Key |
WMQITUWFZHUMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the nitrophenyl intermediate with morpholine and a sulfonylating agent.
Formation of the amino acid backbone: This step involves the coupling of the morpholinosulfonyl-nitrophenyl intermediate with a suitable amino acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Reduction of the nitro group: This reaction yields the corresponding amino derivative.
Substitution of the sulfonyl group: This reaction yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonamide- and morpholine-containing derivatives, such as those in . Below is a comparative analysis with key analogs:
Electronic and Steric Effects
- Nitro Group Positioning : The ortho-nitro group in the target compound induces steric hindrance and meta-directing electronic effects, contrasting with para-nitro analogs, which exhibit stronger resonance stabilization but reduced steric constraints .
- Morpholine Sulfonyl vs.
Conformational Analysis
The morpholine ring’s puckering geometry, analyzed using Cremer-Pople coordinates , differs between analogs. For example:
- In the target compound, the morpholine adopts a chair conformation (common in six-membered rings), stabilized by the sulfonyl group’s electron-withdrawing effects.
- In bulkier analogs (e.g., brominated pyrimidine derivatives in ), steric strain may force the morpholine into a twist-boat conformation , altering solubility and reactivity .
Physicochemical Properties
Crystallographic Behavior
The target compound’s crystallization likely employs SHELXL for refinement (), with anisotropic displacement parameters visualized via ORTEP (). Compared to ’s brominated derivative, the leucine moiety may promote distinct packing motifs, such as hydrogen-bonded networks between carboxylate groups and sulfonyl oxygen atoms .
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